molecular formula C19H30O7 B14671625 Butyl prop-2-enoate;ethyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate CAS No. 41259-37-4

Butyl prop-2-enoate;ethyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

Cat. No.: B14671625
CAS No.: 41259-37-4
M. Wt: 370.4 g/mol
InChI Key: CKZDZSKKRODOAI-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate, ethyl prop-2-enoate, and oxiran-2-ylmethyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are commonly used in the production of polymers and copolymers, which have various industrial applications. The combination of these three compounds can result in materials with unique properties, making them valuable in different fields such as coatings, adhesives, and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Butyl prop-2-enoate: This compound can be synthesized through the esterification of acrylic acid with n-butanol.

    Ethyl prop-2-enoate: This compound is prepared by the esterification of acrylic acid with ethanol.

    Oxiran-2-ylmethyl 2-methylprop-2-enoate: This compound can be synthesized by the reaction of glycidyl methacrylate with methacrylic acid.

Industrial Production Methods

Industrial production of these compounds often involves continuous processes with optimized reaction conditions to maximize yield and minimize waste. Large-scale reactors and distillation columns are used to ensure efficient separation and purification of the final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: These compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Catalysts: Sulfuric acid, base catalysts

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters

Mechanism of Action

The mechanism of action of these compounds depends on their specific application. In polymerization reactions, they act as monomers that undergo radical or ionic polymerization to form long-chain polymers. The molecular targets and pathways involved in these reactions include the formation of free radicals or ionic species that initiate the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of butyl prop-2-enoate, ethyl prop-2-enoate, and oxiran-2-ylmethyl 2-methylprop-2-enoate provides unique properties to the resulting polymers, such as improved flexibility, adhesion, and chemical resistance. These properties make them valuable in applications where traditional polymers may not perform as well .

Properties

CAS No.

41259-37-4

Molecular Formula

C19H30O7

Molecular Weight

370.4 g/mol

IUPAC Name

butyl prop-2-enoate;ethyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H10O3.C7H12O2.C5H8O2/c1-5(2)7(8)10-4-6-3-9-6;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2/h6H,1,3-4H2,2H3;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3

InChI Key

CKZDZSKKRODOAI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CCOC(=O)C=C.CC(=C)C(=O)OCC1CO1

Related CAS

41259-37-4

Origin of Product

United States

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